molecular formula C26H20ClFN2O3 B2691401 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 895639-52-8

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2691401
CAS RN: 895639-52-8
M. Wt: 462.91
InChI Key: DEXDDHMWJXBAJL-UHFFFAOYSA-N
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Description

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN2O3 and its molecular weight is 462.91. The purity is usually 95%.
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Scientific Research Applications

In Vitro Metabolism and Cytochrome P450 Isoforms

  • Studies have explored the in vitro metabolism of certain chemicals, like alachlor, by human liver microsomes and human cytochrome P450 isoforms, highlighting the metabolic pathways and potential human health implications (Coleman et al., 1999).

Synthesis and Transformations of Quinoline Derivatives

  • Research on quinoline derivatives, known for their fluorescence properties and potential as antioxidants and radioprotectors, suggests these compounds have significant applications in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Structural Aspects of Amide Containing Isoquinoline Derivatives

  • The study of the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides indicates their potential applications in forming gels and crystalline solids with unique fluorescence properties (Karmakar et al., 2007).

Antimicrobial and Anticancer Potentials

  • The synthesis and evaluation of quinazolinyl acetamides have shown promising results in antimicrobial and anticancer activities, indicating their potential for drug development (Mehta et al., 2019).

properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O3/c1-2-16-3-10-20(11-4-16)29-24(31)15-30-14-22(25(32)17-5-8-19(28)9-6-17)26(33)21-13-18(27)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXDDHMWJXBAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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